molecular formula C16H12F3N3O3S2 B2638612 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1421513-15-6

2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B2638612
CAS No.: 1421513-15-6
M. Wt: 415.41
InChI Key: ALMSQWSQLMFUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C16H12F3N3O3S2 and its molecular weight is 415.41. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Effects

The compound 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole, related to the benzo[d]thiazol derivatives, has been studied for its potential therapeutic effects. Notably, a range of benzo[d]thiazol derivatives have been synthesized and investigated for their antidepressant and anticonvulsant effects. In particular, some derivatives displayed significant antidepressant and anticonvulsant activities, comparing favorably with standard treatments like fluoxetine, phenobarbital, or valproate in preclinical models (Qing‐Hao Jin et al., 2019).

Metabolism and Excretion Studies

Another compound, [14C]SB-649868, which shares structural features with the target compound, has been studied extensively to understand its metabolism, excretion, and pharmacokinetic properties in humans. This research provides insights into the compound's disposition, revealing the predominant pathways for elimination and the formation of various metabolites. Such studies are crucial for understanding the safety and efficacy profile of new therapeutic agents (C. Renzulli et al., 2011).

Novel Pharmacological Interactions

Exploring novel pharmacological interactions, compounds similar to this compound have been studied for their unique dual-inhibition properties. For instance, R 68 070, a compound combining thromboxane A2 synthetase inhibition with thromboxane A2/prostaglandin endoperoxide receptor blockade, has shown promising effects in vivo. Studies in humans and animals have demonstrated its potential in inhibiting platelet aggregation and reducing coronary thrombosis, suggesting a novel approach to managing conditions related to thrombosis and inflammation (F. Clerck et al., 1989).

Properties

IUPAC Name

2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-4-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)12-4-1-5-13-14(12)21-15(26-13)25-10-8-22(9-10)27(23,24)11-3-2-6-20-7-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMSQWSQLMFUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.